

# physical and chemical properties of (3S,5S)-Octahydrocurcumin

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Compound of Interest

Compound Name: (3S,5S)-Octahydrocurcumin

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# Technical Guide: (3S,5S)-Octahydrocurcumin

Disclaimer: Specific experimental data for the isolated **(3S,5S)-Octahydrocurcumin** stereoisomer is limited in publicly available literature. This guide compiles available data for **(3S,5S)-Octahydrocurcumin** where possible and supplements it with information on the general octahydrocurcumin (OHC) mixture, which includes the **(3S,5S)** isomer. This distinction is noted where applicable.

## **Core Physical and Chemical Properties**

(3S,5S)-Octahydrocurcumin is a fully hydrogenated, chiral metabolite of curcumin, the principal curcuminoid found in turmeric (Curcuma longa)[1][2]. Unlike curcumin, its structure lacks conjugated double bonds in the heptane chain, resulting in a more stable, non-colored compound.[3] This saturation significantly alters its biological and chemical characteristics, making it a molecule of interest for pharmaceutical development.[3]

## **Physical Properties**

The physical characteristics of octahydrocurcumin reflect its saturated aliphatic structure, distinguishing it from its unsaturated precursor, curcumin. It is typically described as a pale yellow to white solid.[4]



Property	Value	Source
Appearance	Pale yellow to white solid	[4]
Melting Point	Data not available in searched literature	-
Solubility	Limited solubility in water; Soluble in organic solvents such as DMSO and ethanol.[4] [5] For in vivo preparations, a clear solution of ≥ 3.75 mg/mL is achievable in systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]	[4][5][6]
рКа	Data not available in searched literature	-

# **Chemical Properties**

The chemical identity of **(3S,5S)-Octahydrocurcumin** is defined by its specific stereochemistry and molecular structure.



Property	Value	Source
IUPAC Name	(3S,5S)-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol	[7]
Synonyms	(3S,5S)- Hexahydrobisdemethoxycurcu min	[1]
CAS Number	112494-41-4	[8]
Molecular Formula	C21H28O6	[1]
Molecular Weight	376.44 g/mol	[1]
Chemical Stability	More stable than curcumin due to the saturated carbon chain.  [3] Recommended storage for the pure solid form is -20°C for up to 3 years.[5]	[3][5]

# **Spectral Data**

Spectral analysis is crucial for the identification and characterization of **(3S,5S)**-Octahydrocurcumin.



Data Type	Details	Source
Mass Spectrometry	LC-MS/MS (ESI+): Experimental data shows a precursor ion [M+H]+ at m/z 377.[7]	[7]
<sup>1</sup> H NMR	Specific spectral data not publicly available. A commercial supplier indicates HNMR data is provided with purchase.	[8]
<sup>13</sup> C NMR	PubChem indicates spectral data is available from W. Robien, Inst. of Org. Chem., Univ. of Vienna, but specific chemical shifts are not publicly listed.	[7]

# **Experimental Protocols**

This section details methodologies relevant to the synthesis, preparation, and analysis of octahydrocurcumin's biological activity.

## **Synthesis of Octahydrocurcumin (General Method)**

A specific, detailed protocol for the stereoselective synthesis of **(3S,5S)-Octahydrocurcumin** is not readily available in public literature. However, octahydrocurcumin is generally produced by the complete catalytic hydrogenation of curcumin. The following is a representative protocol based on this established chemical transformation.

Principle: This method involves the reduction of all alkene and carbonyl double bonds in the curcumin molecule using a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

#### Materials:

Curcumin



- Palladium on Carbon (Pd/C, 10%)
- Ethanol (or Ethyl Acetate)
- Hydrogen Gas (H<sub>2</sub>)
- Reaction Flask (e.g., Parr shaker bottle)
- Hydrogenation Apparatus
- Filtration system (e.g., Celite pad)
- Rotary Evaporator

#### Procedure:

- Dissolve curcumin in a suitable solvent like ethanol in a hydrogenation flask.
- Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight relative to curcumin).
- Seal the reaction vessel and connect it to the hydrogenation apparatus.
- Purge the vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
- Agitate the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.
- Concentrate the filtrate using a rotary evaporator to yield the crude octahydrocurcumin.



• The resulting product is a racemic mixture of (3R,5R) and (3S,5S) isomers, along with the meso (3R,5S) form. Further purification and chiral separation (e.g., via supercritical fluid chromatography) are required to isolate the specific (3S,5S) enantiomer.[2]

## **Preparation of OHC for In Vivo Studies**

This protocol describes the preparation of a clear, injectable solution of octahydrocurcumin for animal studies, as detailed by MedChemExpress.[5]

#### Materials:

- Octahydrocurcumin (OHC)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl solution)

Procedure (to prepare a 3.75 mg/mL solution):

- Prepare a stock solution of OHC in DMSO at 37.5 mg/mL.
- To prepare 1 mL of the final working solution, take 100 μL of the DMSO stock solution.
- Add 400 μL of PEG300 to the DMSO solution and mix thoroughly.
- Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
- Add 450 μL of saline to reach a final volume of 1 mL.
- The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The resulting solution should be clear.

## Western Blot Analysis of p53 and MDM2 Expression

## Foundational & Exploratory





Octahydrocurcumin has been shown to induce apoptosis in hepatocellular carcinoma cells by upregulating p53 and downregulating MDM2.[4] The following is a representative Western blot protocol to assess these protein level changes.

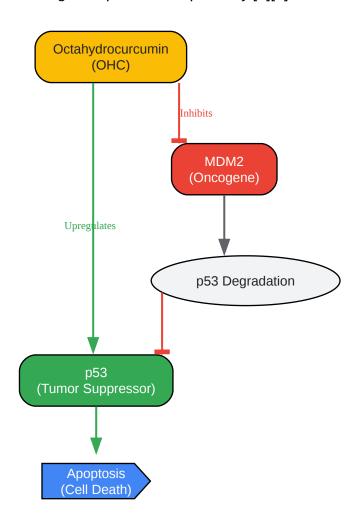
#### Procedure:

- Protein Extraction: Homogenize harvested cells or tissues in RIPA lysis buffer containing a
  protease and phosphatase inhibitor cocktail.
- Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) from each sample onto a polyacrylamide gel (e.g., 10% or 12%). Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Trisbuffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53,
   MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensity using densitometry software. Normalize the expression
  of target proteins (p53, MDM2) to the loading control.



# Visualizations: Pathways and Workflows OHC-Induced Apoptotic Signaling Pathway

The following diagram illustrates the mechanism by which Octahydrocurcumin induces apoptosis in cancer cells through the p53-MDM2 pathway.[4][6]



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Caption: OHC inhibits MDM2, leading to p53 upregulation and subsequent apoptosis.

## **Western Blot Experimental Workflow**

This diagram outlines the key steps in a Western blot experiment used to analyze protein expression.





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Caption: Workflow for protein analysis via Western blotting.

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